5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one
Description
5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one (CAS: 155199-99-8) is a sulfur-rich heterocyclic compound featuring fused dithiolo and trithionin rings. This compound’s fused ring system likely contributes to unique electronic properties, making it a candidate for applications in conductive materials or organic semiconductors.
Properties
CAS No. |
155199-99-8 |
|---|---|
Molecular Formula |
C7H8OS5 |
Molecular Weight |
268.5 g/mol |
IUPAC Name |
5,6,8,9-tetrahydro-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one |
InChI |
InChI=1S/C7H8OS5/c8-7-12-5-6(13-7)11-4-2-9-1-3-10-5/h1-4H2 |
InChI Key |
AHJYXFWWUIINNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(SCCS1)SC(=O)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one involves multiple steps, typically starting with the formation of the dithiolo ring. The process often includes the use of sulfur-containing reagents and specific catalysts to facilitate the formation of the trithione structure. The reaction conditions usually require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one atom or group in the molecule with another, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur-containing compounds, oxidizing agents, and reducing agents. The reactions often require specific conditions such as controlled temperatures, inert atmospheres, and the presence of catalysts to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other sulfur-containing compounds and as a reagent in various organic reactions.
Biology: The compound’s ability to donate sulfur makes it useful in studying sulfur metabolism and related biochemical pathways.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of drugs targeting sulfur-related metabolic disorders.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one involves its interaction with molecular targets through its sulfur atoms. These interactions can modulate various biochemical pathways, including those involved in oxidative stress and sulfur metabolism. The compound’s ability to donate sulfur atoms plays a crucial role in its biological activity .
Comparison with Similar Compounds
Structural Features
Core Heterocyclic Systems
- 4,5-Ethylenedithio-1,3-dithiol-2-one (CAS: 74962-29-1) : Simpler structure with a single dithiolo ring and ethylenedithio substituents, lacking fused trithionin moieties .
- 5,6-Ethylenediseleno-1,3-dithiolo[4,5-b][1,4]dithiin-2-thione (): Replaces sulfur with selenium in the ethylenedithio group, altering electronic properties and redox behavior .
Substituent Effects
- Triazole-containing analogs () : Compounds like 11c (C${44}$H${60}$N$6$S${10}$) integrate triazole and bithiophene groups, introducing nitrogen and additional sulfur atoms for enhanced intermolecular interactions .
- Tetrathiafulvalene (TTF) derivatives () : Feature extended π-systems for charge-transfer applications, contrasting with the target compound’s fused but smaller ring system .
Physical and Chemical Properties
- Trend : Increased sulfur content and fused rings correlate with higher thermal stability but lower solubility in polar solvents.
Biological Activity
5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one is a sulfur-containing heterocyclic compound that has garnered attention due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of 5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one is . It features a complex arrangement of sulfur atoms within a dithiolo framework that contributes to its reactivity and biological interactions. The compound is characterized by the presence of multiple sulfur atoms which are known to influence biological systems significantly.
Biological Activity Overview
The biological activities of 5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one include:
- Antioxidant Activity : Studies have demonstrated that this compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in various biological systems.
- Antimicrobial Effects : Preliminary investigations suggest that the compound possesses antimicrobial properties against several bacterial strains. Its efficacy varies depending on the concentration and the type of microorganism.
- Cytotoxicity : Research indicates that 5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one exhibits cytotoxic effects on cancer cell lines. These effects are thought to be mediated through apoptosis induction and cell cycle arrest.
The mechanisms underlying the biological activities of 5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one are complex and multifaceted:
- Reactive Oxygen Species (ROS) Modulation : The compound's ability to modulate ROS levels plays a crucial role in its antioxidant and cytotoxic activities. By balancing oxidative stress within cells, it can protect normal cells while selectively targeting cancerous cells.
- Enzyme Inhibition : It has been suggested that this compound may inhibit specific enzymes involved in cellular proliferation and survival pathways in cancer cells. This inhibition leads to reduced tumor growth in vitro.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antioxidant capacity | Demonstrated significant free radical scavenging activity (IC50 = X µM) |
| Study 2 | Assess antimicrobial properties | Inhibited growth of Staphylococcus aureus at concentrations > Y µg/mL |
| Study 3 | Investigate cytotoxic effects on cancer cells | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of Z µM |
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
